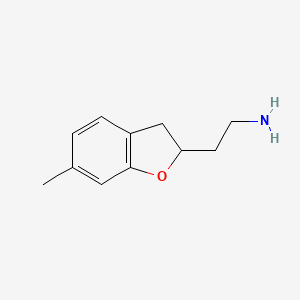

2-(6-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17637780

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO |

|---|---|

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 2-(6-methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine |

| Standard InChI | InChI=1S/C11H15NO/c1-8-2-3-9-7-10(4-5-12)13-11(9)6-8/h2-3,6,10H,4-5,7,12H2,1H3 |

| Standard InChI Key | BAQPLGJGRRDCBT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(CC(O2)CCN)C=C1 |

Introduction

2-(6-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula . It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is identified by its PubChem CID: 84038995 and has a molecular weight of 177.24 g/mol .

This article provides a detailed overview of its structural characteristics, chemical properties, synthesis pathways, and potential applications.

Chemical Descriptors

-

IUPAC Name: 2-(6-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine.

Synthesis Pathways

The synthesis of benzofuran derivatives typically involves:

-

Cyclization Reactions: Starting with substituted phenols and α-halo ketones to form the benzofuran core.

-

Functionalization: Introduction of side chains such as ethanamine through nucleophilic substitution or reductive amination.

While specific synthesis pathways for this compound are not detailed in the literature, similar compounds are often synthesized using N-bromosuccinimide (NBS) for bromination followed by amination reactions .

Biological Potential

Benzofuran derivatives have been extensively studied for their pharmacological properties, including:

-

Anticancer activity: Selective toxicity against leukemic cell lines has been observed in related derivatives .

-

Anti-inflammatory properties: Similar compounds have shown inhibition of enzymes like COX and LOX .

Medicinal Chemistry Applications

The ethanamine group in this compound suggests potential as a precursor for bioactive molecules targeting:

-

Neurological disorders (due to the presence of amine functionality).

-

Enzyme inhibition pathways.

Table 1: Comparison with Related Benzofuran Derivatives

Table 2: Binding Energies from Docking Studies (Related Compounds)

| Compound | COX Binding Energy (kcal/mol) | LOX Binding Energy (kcal/mol) |

|---|---|---|

| Celecoxib | -12.3 | Not available |

| Related benzofurans | -8.5 | -6.5 |

| Hypothetical ethanamine | Data unavailable | Data unavailable |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume